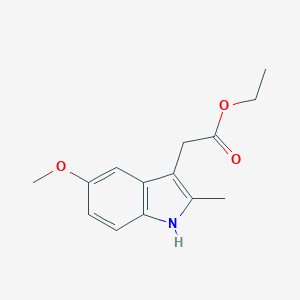

Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is a pharmaceutical impurity standard . It has a molecular formula of C14H17NO3 and a molecular weight of 247.29 . It belongs to the Acemetacin API family and is categorized under Non-steroidal anti-inflammatory drugs (NSAIDs) and Impurity standards .

Synthesis Analysis

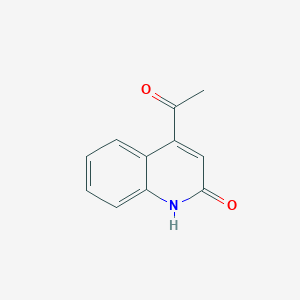

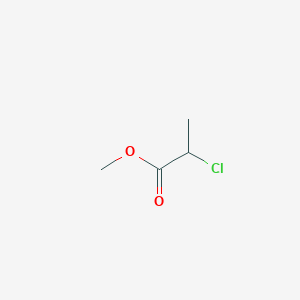

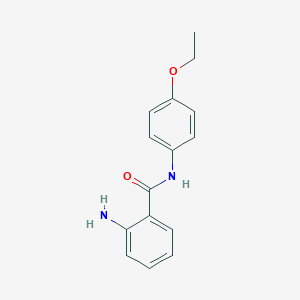

The synthesis of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate involves several steps. One method involves the reaction of indole with ethyl chloroacetate in the presence of anhydrous potassium carbonate . Another method involves the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst .Molecular Structure Analysis

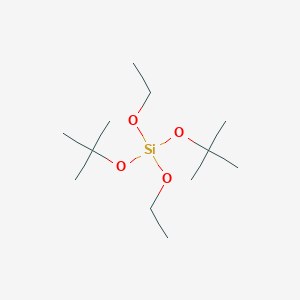

The molecular structure of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate can be analyzed using spectral analysis. The compound’s structure has been confirmed by the disappearance of the indole NH proton signal from the 1H-NMR of these compounds, the presence of ethoxy group signals (-OCH2CH3) at δ 1.30 and 4.30 ppm and the respective carbons in 13C-NMR at δ 15.0 and 46.7 ppm in addition to the ester carbonyl group around δ 162.0 ppm .Chemical Reactions Analysis

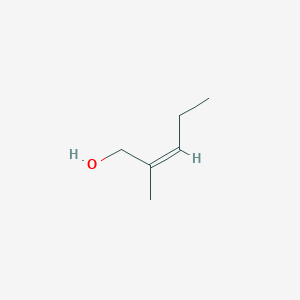

The chemical reactions involving Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate are complex and involve multiple steps. For instance, the compound can be obtained by the reaction of another compound with hydrazine. This compound can then be treated with different aromatic aldehydes to give arylidene derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate can be inferred from its molecular structure. It has a molecular formula of C14H17NO3 and a molecular weight of 247.29 . Further analysis would require specific experimental data.Mecanismo De Acción

While the exact mechanism of action of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is not specified, related indole derivatives have been found to inhibit cyclooxygenase (COX) expression . This suggests that Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate may also act as a COX inhibitor, which could explain its categorization as a non-steroidal anti-inflammatory drug .

Direcciones Futuras

The future directions for research on Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate could involve further exploration of its synthesis methods, its potential biological activities, and its mechanism of action. Given its categorization as a non-steroidal anti-inflammatory drug, it could also be interesting to explore its potential applications in the treatment of inflammatory conditions .

Propiedades

IUPAC Name |

ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-4-18-14(16)8-11-9(2)15-13-6-5-10(17-3)7-12(11)13/h5-7,15H,4,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEARKLIJNPQCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(NC2=C1C=C(C=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444086 |

Source

|

| Record name | Ethyl (5-methoxy-2-methyl-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate | |

CAS RN |

17536-38-8 |

Source

|

| Record name | Ethyl (5-methoxy-2-methyl-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole](/img/structure/B95989.png)

![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B95993.png)